molecular formula C10H12ClN3O B8015974 5-Chloro-N-cyclopentylpyrazine-2-carboxamide

5-Chloro-N-cyclopentylpyrazine-2-carboxamide

Cat. No.: B8015974
M. Wt: 225.67 g/mol
InChI Key: PRRAROSLRREZGE-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclopentylpyrazine-2-carboxamide: is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group at the 5-position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-cyclopentylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones or α-hydroxyketones.

    Introduction of the Chloro Group: Chlorination of the pyrazine ring at the 5-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions, where a cyclopentylamine reacts with a suitable leaving group on the pyrazine ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazine derivative with an appropriate amide-forming reagent, such as carbonyldiimidazole or acyl chlorides.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly and safe.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation Products: Cyclopentanone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Chloro-N-cyclopentylpyrazine-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology:

    Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine:

    Drug Development: Due to its unique structure, it is explored as a potential lead compound in the development of new pharmaceuticals targeting various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclopentylpyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

    5-Chloro-N-phenylpyrazine-2-carboxamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

    5-Chloro-N-methylpyrazine-2-carboxamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    5-Chloro-N-cyclohexylpyrazine-2-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness:

    Cyclopentyl Group: The presence of the cyclopentyl group in 5-Chloro-N-cyclopentylpyrazine-2-carboxamide imparts unique steric and electronic properties, which can influence its reactivity and biological activity.

    Chloro Substitution: The chloro group at the 5-position can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-cyclopentylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRAROSLRREZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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